molecular formula C19H15ClN4OS B2985759 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 956961-87-8

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B2985759
CAS No.: 956961-87-8
M. Wt: 382.87
InChI Key: NCAIWZFTPCMXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic molecule featuring a pyrazole core substituted with a 4-(4-chlorophenyl)thiazole group at position 1 and a 4-methoxyphenyl group at position 3. Its molecular formula is C₁₉H₁₄ClN₅OS, with a molecular weight of 403.87 g/mol. Structurally, the compound integrates a thiazole ring (a five-membered ring with sulfur and nitrogen) and a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms), both substituted with aromatic groups. The 4-chlorophenyl group introduces electron-withdrawing properties, while the 4-methoxyphenyl group provides electron-donating effects, influencing reactivity and biological interactions .

Derivatives of this scaffold have demonstrated reduced gastrointestinal toxicity compared to traditional NSAIDs like diclofenac and aspirin, as evidenced by lower ulcer indices in preclinical models .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-25-15-8-4-12(5-9-15)16-10-22-24(18(16)21)19-23-17(11-26-19)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAIWZFTPCMXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to cellular processes. The presence of the pyrazole and phenyl groups may also influence the compound’s interactions with its targets.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth, among others.

Result of Action

Given the broad range of biological activities associated with thiazole derivatives, the compound’s effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, protection of neurons, and inhibition of tumor growth.

Biological Activity

The compound 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PropertyValue
Molecular Formula C22H23ClN4O2S
Molecular Weight 443.0 g/mol
IUPAC Name N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
InChI Key WLWHFTKGULZEMX-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides under acidic conditions.
  • Substitution Reactions : Introducing the piperazine derivative through reactions with suitable substrates.
  • Purification and Characterization : Employing techniques such as chromatography to purify the final product and using NMR and mass spectrometry for characterization.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antitumor Activity : The compound has been shown to inhibit key signaling pathways involved in cancer progression, particularly the AKT signaling pathway. In studies, it demonstrated low micromolar activity against kinase AKT2/PKBβ, which is crucial in glioma malignancy and patient survival outcomes .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, thus potentially reducing inflammation in various disease models.

Biological Activity Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Properties : In vitro studies have shown that it inhibits the growth of glioblastoma cell lines with significant potency (IC50 values in low micromolar range). It also exhibited selective toxicity towards cancer cells over non-cancerous cells .
  • Kinase Inhibition : The compound has been identified as a potent inhibitor of several kinases involved in cancer cell proliferation. For instance, it displayed significant inhibitory activity against CDK9 and Aurora-A kinases, which are critical regulators of cell cycle progression .

Case Studies

Several case studies have provided insights into the efficacy and safety profile of this compound:

  • Glioblastoma Treatment : In a study involving primary patient-derived glioma stem cells, the compound inhibited 3D neurosphere formation, indicating its potential as a therapeutic agent in treating aggressive brain tumors .
  • Selectivity Towards Cancer Cells : Comparative studies showed that while the compound effectively induced apoptosis in cancer cells, it demonstrated significantly lower cytotoxicity towards normal cells even at higher concentrations .

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

  • Contradiction : While para-substituted derivatives generally show superior activity, some meta-substituted analogues (e.g., 3-Cl) in unrelated studies exhibit comparable efficacy in antimicrobial models . This suggests substituent effects are context-dependent.
  • Limitation : Most data are derived from preclinical models; human pharmacokinetic and safety profiles remain unvalidated.

Q & A

Q. What are the established synthetic routes for 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine?

The synthesis typically involves multi-step protocols, including:

  • Microwave-assisted cyclocondensation : Microwave irradiation accelerates reactions between thiourea derivatives and α,β-unsaturated ketones to form pyrazole-thiazole hybrids .
  • Stepwise assembly : For example, coupling 4-(4-chlorophenyl)thiazole-2-amine with 4-methoxyphenyl-substituted pyrazole intermediates via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while temperature control (60–100°C) minimizes side products .

Q. How is the compound structurally characterized?

Key techniques include:

Method Application Example Findings
X-ray crystallography Determines bond lengths, angles, and crystal packing.A related pyrazole-thiazole derivative showed a triclinic crystal system (a=8.5 Å, b=9.8 Å, c=10.4 Å) .
NMR spectroscopy Confirms substituent positions (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹³C NMR for carbonyl groups) .
Mass spectrometry Validates molecular weight (e.g., [M+H]⁺ peak at m/z 395.1 for C₁₉H₁₅ClN₄OS) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Antimicrobial testing : Agar diffusion or microdilution against Candida albicans or Staphylococcus aureus .
  • Enzyme inhibition : Fluorescence polarization assays for kinase or receptor binding (e.g., cannabinoid receptors) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for leukemia cells) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for structural analogs?

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Structural validation : Use SHELX-refined crystallographic data to confirm substituent effects (e.g., methoxy vs. chloro groups altering π-π stacking) .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., antifungal activity of thiazole derivatives varies with logP values >5.4) .

Q. What computational strategies predict the compound’s binding modes with target receptors?

  • Molecular docking : AutoDock4 or Schrödinger Suite models interactions (e.g., pyrazole-thiazole core occupying hydrophobic pockets in kinase targets) .
  • Dynamic simulations : MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Electrostatic potential mapping : Multiwfn calculates charge distributions to optimize hydrogen bonding with residues like Asp86 in CB₁ receptors .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent screening : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
  • Hybrid scaffolds : Fuse pyrazole-thiazole cores with triazole rings (e.g., 1,2,4-triazole derivatives show improved antimicrobial activity) .
  • Pharmacophore modeling : Identify critical features (e.g., planar thiazole ring for DNA intercalation) using Phase or MOE .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Use preparative HPLC with C18 columns (≥95% purity) .
  • Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of 4-chlorophenylboronic acid in Suzuki coupling) .
  • Byproduct mitigation : LC-MS monitors side reactions (e.g., oxidation of thiazole sulfur) .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent antifungal activities?

  • Mechanistic variability : Some derivatives inhibit ergosterol biosynthesis, while others target cell wall synthesis .
  • Solubility limitations : High logP (>5.4) reduces aqueous solubility, diminishing in vivo efficacy despite potent in vitro activity .
  • Resistance mechanisms : Efflux pump overexpression in clinical Candida strains reduces susceptibility .

Methodological Recommendations

  • Crystallization : Use slow evaporation in DCM/hexane (1:3) for high-quality single crystals .
  • Bioassay design : Include positive controls (e.g., fluconazole for antifungal assays) and triplicate replicates .
  • Computational validation : Cross-check docking results with experimental IC₅₀ data to refine scoring functions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.